molecular formula C8H8F3NO2S B577930 Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate CAS No. 1263286-63-0

Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B577930
CAS No.: 1263286-63-0
M. Wt: 239.212
InChI Key: DKXSMRQYRJAVNT-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound with the molecular formula C8H8F3NO2S. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The trifluoromethyl group attached to the thiazole ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 4-methyl-2-(trifluoromethyl)thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The exact mechanism of action of ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors critical to microbial growth or disease progression. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

  • Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
  • Methyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate
  • Ethyl 4-methyl-2-(difluoromethyl)thiazole-5-carboxylate

Comparison: this compound is unique due to the presence of both a trifluoromethyl group and a carboxylate ester group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-3-14-6(13)5-4(2)12-7(15-5)8(9,10)11/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXSMRQYRJAVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2,2,2-trifluoroethanethioamide (200 mg) and t-BuOH (10 mL) was added ethyl 2-chloro-3-oxobutanoate (0.217 mL) at room temperature. The mixture was refluxed for 2 days. After cooling, EtOAc was poured into the mixture, and the mixture was washed successively with water and brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (NH, EtOAc/hexane) to give the title compound (133 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.217 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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